2-Amino-2-(3-bromo-4-fluorophenyl)ethanol
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Overview
Description
2-Amino-2-(3-bromo-4-fluorophenyl)ethanol is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-4-fluorophenyl)ethanol typically involves the reaction of 3-bromo-4-fluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the aniline derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromo-4-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(3-bromo-4-fluorophenyl)acetaldehyde.
Reduction: Formation of 2-amino-2-(3-bromo-4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-bromo-4-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-bromo-4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromo-3-fluorophenyl)ethanol
- 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol
- 2-Amino-2-(3-bromo-4-methylphenyl)ethanol
Uniqueness
2-Amino-2-(3-bromo-4-fluorophenyl)ethanol is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BrFNO |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
2-amino-2-(3-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2 |
InChI Key |
ZPXDVXWASIRRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Br)F |
Origin of Product |
United States |
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